molecular formula C19H25ClN2O B4410859 1-[2-(4-biphenylyloxy)ethyl]-4-methylpiperazine hydrochloride

1-[2-(4-biphenylyloxy)ethyl]-4-methylpiperazine hydrochloride

Cat. No. B4410859
M. Wt: 332.9 g/mol
InChI Key: QGLGDAIWHONKHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[2-(4-biphenylyloxy)ethyl]-4-methylpiperazine hydrochloride, commonly known as BRL-15572, is a selective antagonist of the sigma-1 receptor. Sigma-1 receptors are a class of proteins found in the endoplasmic reticulum of cells that play a role in various physiological and pathological processes. BRL-15572 has been extensively studied for its potential therapeutic applications in various diseases.

Mechanism of Action

BRL-15572 acts as a selective antagonist of the sigma-1 receptor, which is involved in various cellular processes, including calcium signaling, protein folding, and lipid metabolism. By blocking the sigma-1 receptor, BRL-15572 modulates these processes and has downstream effects on various physiological and pathological processes.
Biochemical and Physiological Effects:
BRL-15572 has been shown to modulate various biochemical and physiological processes, including calcium signaling, protein folding, and lipid metabolism. It has been found to have neuroprotective effects by reducing oxidative stress and inflammation in animal models of neurodegenerative diseases. In addition, it has been shown to inhibit cancer cell growth and sensitize them to chemotherapy by inducing apoptosis and inhibiting cell proliferation.

Advantages and Limitations for Lab Experiments

BRL-15572 has several advantages for lab experiments, including its selectivity for the sigma-1 receptor and its well-established synthesis method. However, it also has some limitations, including its low solubility in water and its potential off-target effects on other receptors.

Future Directions

There are several future directions for the research on BRL-15572. One potential area of research is its potential therapeutic applications in other diseases, such as depression and anxiety disorders. Another area of research is the development of more potent and selective sigma-1 receptor antagonists based on the structure of BRL-15572. Finally, the development of more effective delivery methods for BRL-15572 could also be an area of future research.

Scientific Research Applications

BRL-15572 has been widely studied for its potential therapeutic applications in various diseases, including neurodegenerative disorders, cancer, and pain management. It has been shown to have neuroprotective effects in animal models of Parkinson's disease and Alzheimer's disease. BRL-15572 has also been found to inhibit the growth of cancer cells and sensitize them to chemotherapy. In addition, it has been shown to have analgesic effects in animal models of neuropathic pain.

properties

IUPAC Name

1-methyl-4-[2-(4-phenylphenoxy)ethyl]piperazine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O.ClH/c1-20-11-13-21(14-12-20)15-16-22-19-9-7-18(8-10-19)17-5-3-2-4-6-17;/h2-10H,11-16H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGLGDAIWHONKHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CCOC2=CC=C(C=C2)C3=CC=CC=C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>49.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47200117
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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